

physical properties of 1-Benzothiophene-5-carbonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Benzothiophene-5-carbonitrile

Cat. No.: B1273736

[Get Quote](#)

Technical Guide: 1-Benzothiophene-5-carbonitrile

Executive Summary

This document provides a comprehensive technical overview of **1-Benzothiophene-5-carbonitrile**, a heterocyclic compound of interest in medicinal chemistry and materials science. The benzothiophene scaffold is a key structural motif in various pharmacologically active agents. This guide consolidates available data on its physical properties, spectroscopic characteristics, and relevant experimental protocols to support research and development activities. All quantitative data has been summarized in tabular format for clarity and ease of comparison.

Chemical and Physical Properties

1-Benzothiophene-5-carbonitrile is a solid, white to light yellow substance at room temperature.^[1] It possesses the core benzo[b]thiophene structure with a nitrile group substituted at the 5-position.

General Properties

Property	Value	Source(s)
CAS Number	2060-63-1	[1] [2] [3]
Molecular Formula	C ₉ H ₅ NS	[2] [3] [4]
Molecular Weight	159.21 g/mol	[2] [3]
Appearance	White to light yellow solid	[1]
Purity	≥95% (Commercially available)	[3]

Physical Properties

Property	Value	Source(s)
Melting Point	69 °C	[1]
Boiling Point	312.7 °C (at 760 mmHg) 130-140 °C (at 7 Torr)	[2] [1]
Density (Predicted)	1.28 ± 0.1 g/cm ³	[1]
Flash Point	69 °C	[2]
Storage Temperature	2-8°C	[1]
Solubility	Sparingly soluble in water; soluble in common organic solvents like acetone, ether, and benzene (inferred from parent compound).	
XLogP (Predicted)	2.8	[4]

Spectroscopic Data

Detailed experimental spectra for **1-Benzothiophene-5-carbonitrile** are not widely available in public literature; however, analytical data can be requested from commercial suppliers.[\[5\]](#) The following sections describe the expected spectroscopic characteristics based on the compound's structure and data from related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (approx. 7.0-8.5 ppm). The five protons on the bicyclic ring system would appear as a series of doublets and multiplets, reflecting their coupling relationships.
- ^{13}C NMR: The carbon NMR spectrum would display nine distinct signals for the nine carbon atoms. The nitrile carbon ($\text{C}\equiv\text{N}$) would appear downfield (typically 115-125 ppm), while the other eight carbons of the benzothiophene ring would resonate in the aromatic region (approx. 120-145 ppm).

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by several key absorption bands:

- C≡N Stretch: A sharp, strong absorption band is expected in the range of 2220-2260 cm^{-1} for the nitrile group.
- Aromatic C-H Stretch: Peaks would appear above 3000 cm^{-1} .
- C=C Stretch: Aromatic ring stretching vibrations would be observed in the 1450-1600 cm^{-1} region.

Mass Spectrometry (MS)

Electron Impact (EI) mass spectrometry of the parent compound, benzo[b]thiophene, shows a strong molecular ion peak ($m/z = 134$) and a significant fragment at $m/z = 89$.^[6] For **1-Benzothiophene-5-carbonitrile**, the molecular ion peak $[\text{M}]^{+}\bullet$ would be observed at $m/z \approx 159$. Predicted mass-to-charge ratios for various adducts are listed below.

Adduct	Predicted m/z	Source(s)
$[\text{M}+\text{H}]^{+}$	160.02155	[4]
$[\text{M}+\text{Na}]^{+}$	182.00349	[4]
$[\text{M}-\text{H}]^{-}$	158.00699	[4]
$[\text{M}]^{+}$	159.01372	[4]

Experimental Protocols

While a specific, peer-reviewed synthesis protocol for **1-Benzothiophene-5-carbonitrile** was not identified, plausible methods can be derived from established literature on the synthesis of substituted benzothiophenes.^{[7][8]}

General Synthesis Approach

A common and versatile method for constructing the benzothiophene ring system involves the cyclization of ortho-substituted benzene derivatives. For **1-Benzothiophene-5-carbonitrile**, a potential route could involve a palladium-catalyzed C-H arylation or a copper-mediated thiolation-annulation reaction starting from an appropriately substituted bromoalkynylbenzene and a sulfur source.^[7]

Purification Protocol: Recrystallization

High-purity **1-Benzothiophene-5-carbonitrile** can be obtained via recrystallization. The general procedure is as follows:

- Solvent Selection: Choose a solvent system in which the compound is sparingly soluble at room temperature but highly soluble when heated. A mixture of an alcohol (e.g., isopropanol) and water is often effective for the parent compound.
- Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent or solvent mixture with stirring until a clear solution is obtained.
- Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a few minutes before being filtered hot to remove the charcoal.
- Crystallization: Allow the hot, clear solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
- Isolation: Collect the resulting crystals by vacuum filtration.
- Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent to remove any remaining impurities.

- Drying: Dry the purified crystals under vacuum to remove residual solvent.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

Purity analysis of **1-Benzothiophene-5-carbonitrile** can be effectively performed using reverse-phase HPLC. A representative method is detailed below, based on protocols for similar aromatic nitriles.[9][10][11]

- Instrumentation:

- HPLC System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

- Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

- Chromatographic Conditions:

- Mobile Phase: A gradient of Acetonitrile (ACN) and water. For Mass Spectrometry compatibility, a volatile acid like 0.1% formic acid can be added to both phases.[9]

- Flow Rate: 1.0 mL/min.

- Column Temperature: 30 °C.

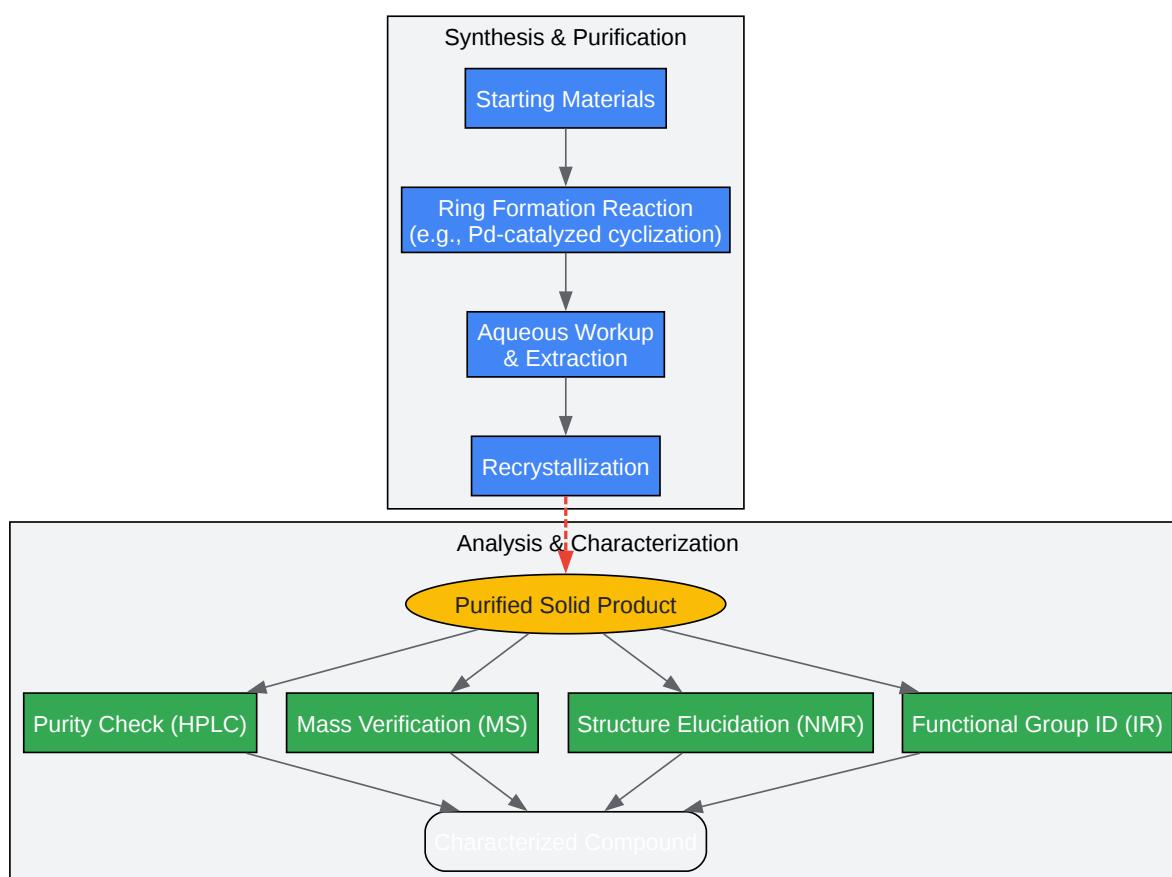
- Detection Wavelength: 254 nm.

- Injection Volume: 10 µL.

- Sample Preparation:

- Accurately weigh approximately 10 mg of the compound.

- Dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.


- Dilute to a final concentration of approximately 0.1 mg/mL with acetonitrile.

- Filter the solution through a 0.45 µm syringe filter prior to injection.

Visualized Workflow

The following diagram illustrates a logical workflow for the synthesis and characterization of **1-Benzothiophene-5-carbonitrile**.

Workflow for Synthesis and Characterization of 1-Benzothiophene-5-carbonitrile

[Click to download full resolution via product page](#)

Workflow from synthesis to final characterization.

Need Custom Synthesis?*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.**Email: info@benchchem.com or Request Quote Online.*

References

- 1. 1-BENZOTHIOPHENE-5-CARBONITRILE CAS#: 2060-63-1 [m.chemicalbook.com]
- 2. 1-Benzothiophene-5-carbonitrile | 2060-63-1 | CAA06063 [biosynth.com]
- 3. rheniumshop.co.il [rheniumshop.co.il]
- 4. PubChemLite - 1-benzothiophene-5-carbonitrile (C9H5NS) [pubchemlite.lcsb.uni.lu]
- 5. 2060-63-1|1-Benzothiophene-5-carbonitrile|BLD Pharm [bldpharm.com]
- 6. Benzo(B)Thiophene | C8H6S | CID 7221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Benzothiophene synthesis [organic-chemistry.org]
- 8. Synthesis of Benzothiophene_Chemicalbook [chemicalbook.com]
- 9. Separation of Benzothiophene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. Separation of Thiophene-3-carbonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. [benchchem.com](#) [benchchem.com]
- To cite this document: BenchChem. [physical properties of 1-Benzothiophene-5-carbonitrile]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1273736#physical-properties-of-1-benzothiophene-5-carbonitrile>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com